molecular formula C17H19N3O4S B2648283 N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-85-6

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2648283
CAS No.: 851717-85-6
M. Wt: 361.42
InChI Key: WLSGLMPBOLECNN-UHFFFAOYSA-N
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Description

The compound “N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a pyrazole ring, a phenyl ring, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the methanesulfonamide group could potentially be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing and characterizing compounds related to "N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" and its derivatives. For instance, a study focused on the clean and high-yield synthesis of furylmethane derivatives using a two-phase system over -SO3H functionalized ionic liquids, demonstrating the effectiveness of such systems in suppressing polymer formation and enhancing yield (Shinde & Rode, 2017). Similarly, synthesis and characterization efforts have been applied to furan sulfonylhydrazones, showing their potential in inhibiting carbonic anhydrase enzymes (Gündüzalp et al., 2016).

Catalytic Applications

Several studies have explored the catalytic properties of related compounds. For example, borinic acid-catalyzed reactions have been utilized for stereo- and regioselective couplings of glycosyl methanesulfonates, highlighting the versatility of these catalysts in organic synthesis (D’Angelo & Taylor, 2016). Another study demonstrated the catalytic behavior of (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands in the transfer hydrogenation of ketones, providing insights into the influence of ligand structure on catalytic activity (Carrión et al., 2007).

Biological Applications

Research into the biological applications of these compounds has shown promising results in various areas. For instance, microwave-assisted synthesis of novel pyrazoline derivatives exhibited potent anti-inflammatory and antibacterial activities, suggesting the potential of these compounds in pharmaceutical applications (Ravula et al., 2016). Additionally, chiral phosphine-catalyzed reactions have been employed to construct gamma-butenolides, further demonstrating the versatility of these compounds in organic synthesis and potential therapeutic applications (Jiang, Shi, & Shi, 2008).

Corrosion Inhibition

Compounds related to "this compound" have also been studied for their corrosion inhibition properties. A study on mild steel in 1 M HCl medium demonstrated that quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides act as effective corrosion inhibitors, highlighting the application of these compounds in protecting metal surfaces from corrosion (Olasunkanmi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets such as enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve studying its interactions with various biological targets or its potential use in the development of new materials or drugs .

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-5-4-10-24-16)11-14(18-20)12-6-8-13(9-7-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSGLMPBOLECNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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